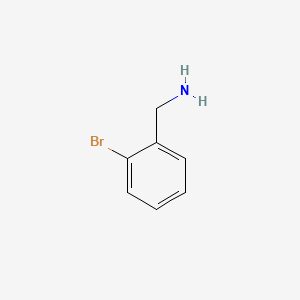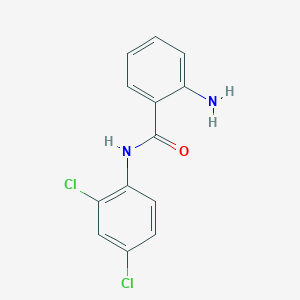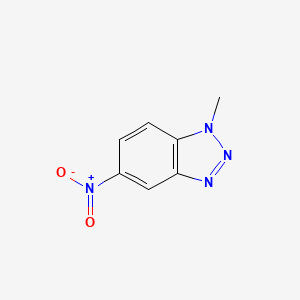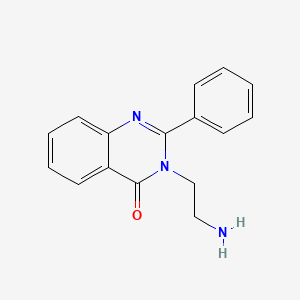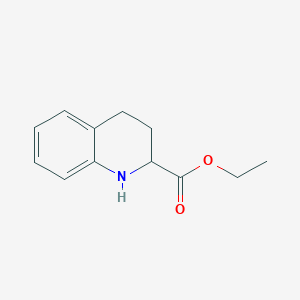![molecular formula C17H16N2O3 B1296487 2-{[(4-エトキシフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオン CAS No. 7506-36-7](/img/structure/B1296487.png)
2-{[(4-エトキシフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオン
説明
2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties . The structure of this compound includes an isoindole-1,3-dione core with a 4-ethoxyphenylamino group attached via a methylene bridge.
科学的研究の応用
2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways. For instance, it can inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting the overall metabolic flux. Additionally, 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can form hydrogen bonds with proteins, leading to changes in their conformation and function .
Cellular Effects
The effects of 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation and differentiation. Furthermore, 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from catalyzing its substrate, thereby reducing the overall reaction rate. Additionally, 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can interact with DNA and RNA, leading to changes in gene expression. This compound can also modulate the activity of transcription factors, which are essential for the regulation of gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can have long-term effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can induce toxicity, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .
Metabolic Pathways
2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit the activity of key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Additionally, 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can affect the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation .
Transport and Distribution
The transport and distribution of 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can bind to plasma proteins, which can influence its distribution and bioavailability within the body .
Subcellular Localization
The subcellular localization of 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects. The targeting of 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 4-ethoxyaniline in the presence of formaldehyde. The reaction is carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
- Dissolve isoindole-1,3-dione in ethanol.
- Add formaldehyde and 4-ethoxyaniline to the solution.
- Reflux the mixture until the reaction is complete.
- Cool the reaction mixture and isolate the product by filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted isoindole-1,3-dione derivatives.
類似化合物との比較
Similar Compounds
Pomalidomide: A derivative of isoindole-1,3-dione with antitumor and immunomodulatory properties.
Thalidomide: Another isoindole-1,3-dione derivative known for its sedative and immunomodulatory effects.
Uniqueness
2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its 4-ethoxyphenylamino group enhances its interaction with certain biological targets, making it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
2-[(4-ethoxyanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-13-9-7-12(8-10-13)18-11-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTIHDWDIDPBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324567 | |
| Record name | 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-36-7 | |
| Record name | 2-[[(4-Ethoxyphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(((4-Ethoxyphenyl)amino)methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(PARA-PHENETIDINOMETHYL)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


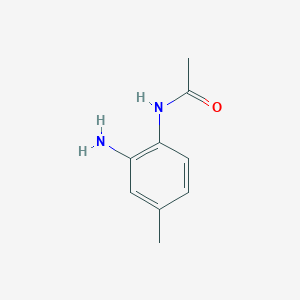
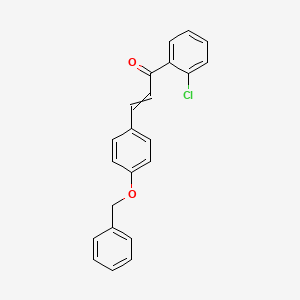
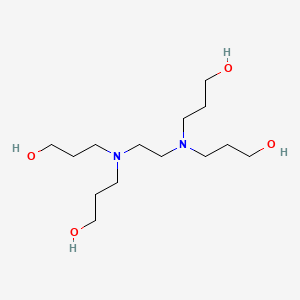
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

